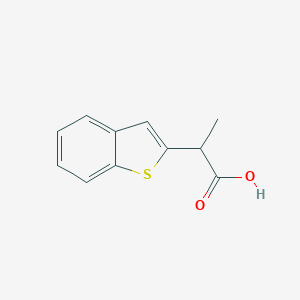

2-(1-Benzothien-2-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

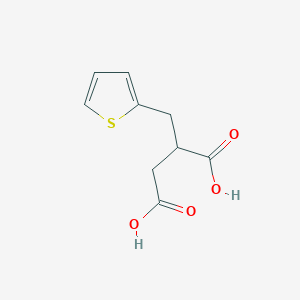

2-(1-Benzothien-2-yl)propanoic acid is a compound with the molecular formula C11H10O2S . It is also known as (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid . The compound is stored at room temperature and in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of this compound involves a benzothiophene ring attached to a propanoic acid group . The benzothiophene ring system and the carboxylate group are planar .Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.2609 . More specific physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique

Anticancer Activity

2-(1-Benzothien-2-yl)propanoic acid: is a benzofuran derivative, and such compounds have shown promise in anticancer research. For instance, benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds, which share a similar structural motif, have been synthesized and evaluated for their anticancer activity against human ovarian cancer cell lines . This suggests that This compound could be a valuable scaffold for developing new anticancer agents.

Anti-Hepatitis C Virus Activity

Benzofuran compounds have also been identified with anti-hepatitis C virus activities. A novel macrocyclic benzofuran compound has been discovered with such activity, indicating the potential for This compound to serve as a lead compound in the development of therapeutic drugs for hepatitis C disease .

Antibacterial Properties

The broad spectrum of biological activities of benzofuran derivatives includes antibacterial properties. Research has shown that most benzofuran compounds possess strong antibacterial activities, which makes This compound a candidate for the development of new antibacterial drugs .

Antioxidative Effects

Benzofuran derivatives are known for their antioxidative effects. These compounds can help in neutralizing free radicals, thereby protecting cells from oxidative stress. This property can be harnessed in the development of antioxidative therapies, with This compound potentially playing a role .

Antiviral Applications

Similar to their antibacterial and anti-hepatitis C virus activities, benzofuran derivatives have been shown to possess antiviral properties. This opens up avenues for This compound to be explored as a base structure for antiviral drug development .

Synthesis of Complex Benzofuran Compounds

The chemical synthesis of benzofuran rings is of significant interest due to their presence in many biologically active compounds. Novel methods for constructing benzofuran rings have been discovered, which could be applied to This compound for the synthesis of complex benzofuran compounds, potentially useful in various medicinal chemistry applications .

Mécanisme D'action

Target of Action

It is known that benzofuran compounds, which are structurally similar, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that propionic acid, a related compound, acts as an antimicrobial agent for food preservation and flavoring agent . It is also known that benzofuran derivatives have been developed and utilized as anticancer agents .

Biochemical Pathways

It is known that propionic acid typically undergoes metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .

Pharmacokinetics

As a carboxylic acid, propionic acid is known to undergo metabolism via conversion to propionyl-coa .

Result of Action

It is known that benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

It is known that the broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

Propriétés

IUPAC Name |

2-(1-benzothiophen-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c1-7(11(12)13)10-6-8-4-2-3-5-9(8)14-10/h2-7H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANJWIAFZYZATR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428680.png)

![3a,6a-Dihydrofuro[3,4-b]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428690.png)

![3a,6a-Dihydrothieno[2,3-c]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428692.png)

![3,13-Dibromo-8-oxa-4,12-dithiatricyclo[8.3.0.02,6]trideca-1(13),2,5,10-tetraen-7-one](/img/structure/B428693.png)

![3-[2-(4-Bromo-3-thienyl)vinyl]-2-chlorothiophene](/img/structure/B428698.png)